Ammonium aquopentachlororhodate(III), Rh 30%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ammonium aquopentachlororhodate(III), Rh 30% min, is a product of Thermo Scientific Chemicals, originally part of the Alfa Aesar product portfolio . It is used in proteomics research .

Molecular Structure Analysis

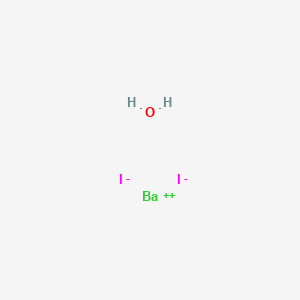

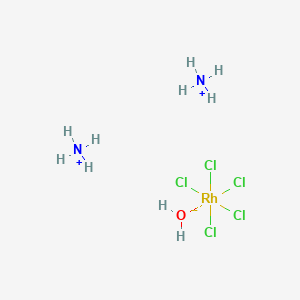

The molecular formula of Ammonium aquopentachlororhodate(III) is Cl5H10N2ORh . The molecular weight is 334.26 g/mol .Physical And Chemical Properties Analysis

The melting point of Ammonium aquopentachlororhodate(III) is between 210°C to 230°C (decomposition) . The exact mass is 333.82612 g/mol and the monoisotopic mass is 331.82907 g/mol .科学的研究の応用

Ammonium Removal and Environmental Impact

Adsorbent Materials for Ammonium Removal : Various adsorbent materials, including bentonite, zeolite, biochar, and activated carbon, have been investigated for their ability to remove ammonium and ammonia from environments. These materials offer potential for treating pollutants that lead to the deterioration of aquatic ecosystems and pose risks to human health. The search for cost-effective and efficient adsorbents is driven by the need to address economic and energy consumption challenges while minimizing secondary pollution (Han et al., 2020).

Rhodium in Chemical Separation Processes

Separation of Iridium and Rhodium : The separation of iridium and rhodium from hydrochloric acid solutions has been studied, focusing on the characteristics of solvent extraction systems. These studies aim to develop more efficient solvent extraction systems for the separation of these two metals, which is challenging due to their complex aqueous chemistry (Le et al., 2018).

Circular Economy and Wastewater Treatment

Ammonium Recovery from Wastewater : Research has explored methods for recovering ammonium from municipal wastewater, moving towards a circular economy approach. Traditional biological nitrogen removal processes often make ammonium recovery impossible. Innovations in this area include using anaerobic membrane bioreactors to turn wastewater into liquid fertilizers and employing bioelectrochemical systems for efficient recovery (Zhang & Liu, 2021).

特性

IUPAC Name |

diazanium;pentachlororhodium(2-);hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5ClH.2H3N.H2O.Rh/h5*1H;2*1H3;1H2;/q;;;;;;;;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZNXYVCMKGDBP-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].O.Cl[Rh-2](Cl)(Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl5H10N2ORh |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium aquopentachlororhodate(III), Rh 30% | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

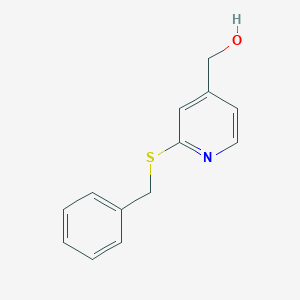

![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)

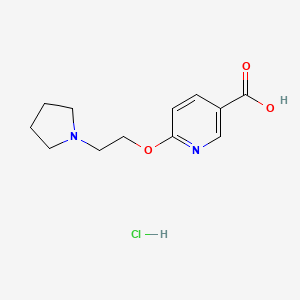

![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)

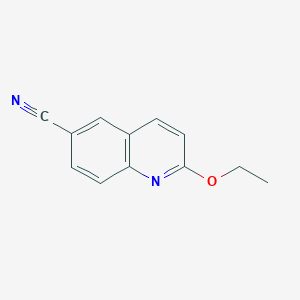

![Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%](/img/structure/B6298338.png)

![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)